molecular formula C22H25N5O2S B2453984 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide CAS No. 1216636-00-8

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide

Cat. No. B2453984
CAS RN: 1216636-00-8
M. Wt: 423.54
InChI Key: SMPUMTGRUYQLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
BenchChem offers high-quality 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Applications

  • Efficient Synthesis Methodologies : Research has developed efficient and convenient procedures for synthesizing heterocyclic compounds, such as pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidin-4-one derivatives, through tandem aza-Wittig and annulation reactions. These methodologies provide a facile approach to synthesize derivatives under mild conditions, contributing to the versatility of pyrimidine chemistry in drug discovery (Luo et al., 2020).

  • Antimicrobial and Antifungal Activities : Novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential of pyrimidine-based compounds in developing new treatments for infectious diseases (Abdel‐Aziz et al., 2008).

  • Antitumor Properties : An unexpected discovery in the synthesis process of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines led to compounds with potent antitumor activity. This highlights the importance of exploring chemical reactions for unexpected outcomes that may have significant pharmacological implications (Lauria et al., 2013).

  • Cytotoxicity and Anticancer Screening : Synthesized pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been subjected to cytotoxic activity evaluations, revealing some compounds with high growth inhibitory activity against cancer cell lines. These findings support the exploration of pyrimidine derivatives as potential anticancer agents (Fares et al., 2014).

properties

IUPAC Name

3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-14(2)13-26-21(29)20-17(11-12-30-20)27-18(24-25-22(26)27)9-10-19(28)23-15(3)16-7-5-4-6-8-16/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPUMTGRUYQLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide

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